molecular formula C9H12ClNO2S B1368954 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 58804-19-6

4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B1368954
CAS No.: 58804-19-6
M. Wt: 233.72 g/mol
InChI Key: GDXAELMGUDRSEJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-N,N-dimethylbenzene-1-sulfonamide is a valuable chemical intermediate in organic synthesis and drug discovery. This compound features a benzene sulfonamide core, a privileged structure in medicinal chemistry known for imparting a wide range of pharmacological activities . The presence of both the sulfonamide group and a reactive chloromethyl handle on the aromatic ring makes this molecule a versatile building block for the design and synthesis of more complex target molecules. The chloromethyl group serves as an excellent electrophilic site for further functionalization via nucleophilic substitution, such as in the creation of carbon-nitrogen bonds with amines, facilitating its use in structure-activity relationship (SAR) studies . Sulfonamide derivatives are extensively researched for their diverse biological applications, including potential as antibacterial agents, carbonic anhydrase inhibitors, and anticancer agents . The N,N-dimethylsulfonamide moiety is a common feature in many biologically active compounds and can contribute to favorable pharmacokinetic properties . Researchers utilize this specific compound as a key synthetic precursor in the development of novel therapeutic candidates, particularly in the exploration of sulfonamide-based inhibitors that target enzymes overexpressed in certain diseases . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

4-(chloromethyl)-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-11(2)14(12,13)9-5-3-8(7-10)4-6-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXAELMGUDRSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570287
Record name 4-(Chloromethyl)-N,N-dimethylbenzene-1-sulfonamide
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Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58804-19-6
Record name 4-(Chloromethyl)-N,N-dimethylbenzenesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-N,N-dimethylbenzene-1-sulfonamide
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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide. As a valuable intermediate in synthetic organic chemistry and drug discovery, a thorough understanding of its spectral properties is crucial for researchers and scientists. This guide will present predicted NMR data for the title compound and compare it with the closely related and well-characterized molecule, N,N-dimethyl-p-toluenesulfonamide, offering insights into the structural nuances that differentiate their spectral signatures.

Introduction: The Significance of Structural Characterization

4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide is a bifunctional molecule featuring a reactive benzylic chloride and a sulfonamide moiety. This combination makes it a versatile building block for the synthesis of a wide array of compounds with potential biological activities. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research and development program. NMR spectroscopy stands as the premier technique for the elucidation of molecular structure in solution. This guide aims to provide a practical reference for the NMR characterization of this important synthetic intermediate.

Experimental Design and Rationale

The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following section details the typical experimental parameters and the reasoning behind their selection.

Solvent Selection

The choice of solvent is a critical first step in NMR sample preparation. For sulfonamides, deuterated chloroform (CDCl₃) is a common and effective choice due to its excellent solubilizing power for a wide range of organic molecules and its relatively simple residual solvent signal (a singlet at approximately 7.26 ppm in ¹H NMR and a triplet at around 77.16 ppm in ¹³C NMR). Deuterated dimethyl sulfoxide (DMSO-d₆) can also be employed, particularly if the compound has limited solubility in chloroform.

Spectrometer Frequency

NMR spectra in this guide are referenced to a standard operating frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. Higher field strengths generally lead to better signal dispersion and resolution, which is particularly advantageous for resolving complex splitting patterns in the aromatic region.

Internal Standard

Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR spectroscopy, with its signal defined as 0.00 ppm. Its chemical inertness and volatility make it an ideal reference point.

NMR Data of 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide (Predicted)

Due to the limited availability of public experimental spectra for 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide, the following data is predicted based on established chemical shift principles and data from analogous structures.

Structure:

Table 1: Predicted ¹H NMR Data for 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85Doublet (d)2HH-2, H-6 (ortho to -SO₂N(CH₃)₂)
~7.55Doublet (d)2HH-3, H-5 (ortho to -CH₂Cl)
~4.65Singlet (s)2H-CH₂Cl
~2.70Singlet (s)6H-N(CH₃)₂

Table 2: Predicted ¹³C NMR Data for 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~144.0C-4 (ipso to -CH₂Cl)
~138.5C-1 (ipso to -SO₂N(CH₃)₂)
~129.5C-3, C-5 (ortho to -CH₂Cl)
~128.0C-2, C-6 (ortho to -SO₂N(CH₃)₂)
~45.0-CH₂Cl
~38.0-N(CH₃)₂

Comparative Analysis: N,N-dimethyl-p-toluenesulfonamide

For a meaningful comparison, we will examine the NMR data of N,N-dimethyl-p-toluenesulfonamide, which differs from our target molecule only by the substitution of the chloromethyl group with a methyl group.

Structure:

Table 3: ¹H NMR Data for N,N-dimethyl-p-toluenesulfonamide (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70Doublet (d)2HH-2, H-6 (ortho to -SO₂N(CH₃)₂)
~7.30Doublet (d)2HH-3, H-5 (ortho to -CH₃)
~2.65Singlet (s)6H-N(CH₃)₂
~2.40Singlet (s)3H-CH₃

Table 4: ¹³C NMR Data for N,N-dimethyl-p-toluenesulfonamide (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~143.5C-4 (ipso to -CH₃)
~135.0C-1 (ipso to -SO₂N(CH₃)₂)
~129.8C-3, C-5 (ortho to -CH₃)
~127.5C-2, C-6 (ortho to -SO₂N(CH₃)₂)
~38.0-N(CH₃)₂
~21.5-CH₃

Interpretation and Key Differences

A side-by-side comparison of the NMR data reveals key differences that are directly attributable to the electronic effects of the chloromethyl versus the methyl group.

  • ¹H NMR:

    • Aromatic Protons: The aromatic protons in 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide are shifted slightly downfield compared to those in N,N-dimethyl-p-toluenesulfonamide. This is due to the electron-withdrawing inductive effect of the chlorine atom, which deshields the adjacent aromatic protons.

    • Benzylic Protons: The most significant difference is observed in the chemical shift of the benzylic protons. The methylene protons of the -CH₂Cl group appear at a much higher chemical shift (~4.65 ppm) compared to the methyl protons of the -CH₃ group (~2.40 ppm). This substantial downfield shift is a direct consequence of the strong deshielding effect of the electronegative chlorine atom.[1]

    • N,N-dimethyl Protons: The chemical shift of the N,N-dimethyl protons is very similar in both compounds (~2.70 ppm vs. ~2.65 ppm), as they are relatively remote from the site of structural variation.

  • ¹³C NMR:

    • Aromatic Carbons: Similar to the proton spectra, the aromatic carbon signals in the chloromethyl derivative are generally shifted slightly downfield.

    • Benzylic Carbon: The carbon of the -CH₂Cl group resonates at a significantly higher chemical shift (~45.0 ppm) compared to the methyl carbon in the toluenesulfonamide derivative (~21.5 ppm). This is again due to the inductive effect of the chlorine atom.

    • N,N-dimethyl Carbons: The chemical shift of the N,N-dimethyl carbons remains largely unchanged between the two molecules.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the NMR characterization of a small organic molecule like 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Compound Solvent Add Deuterated Solvent (e.g., CDCl3) Sample->Solvent TMS Add Internal Standard (TMS) Solvent->TMS Vortex Vortex to Dissolve TMS->Vortex Tube Transfer to NMR Tube Vortex->Tube Spectrometer Insert Sample into Spectrometer Tube->Spectrometer Lock Lock on Solvent Signal Spectrometer->Lock Shim Shim for Homogeneity Lock->Shim Acquire Acquire 1H & 13C Spectra Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate to TMS (0 ppm) Baseline->Calibrate Integrate Integrate 1H Spectrum Calibrate->Integrate Assign Assign Chemical Shifts Integrate->Assign Analyze Analyze Multiplicities & Coupling Assign->Analyze Structure Correlate Data to Structure Analyze->Structure Compare Compare with Alternatives Structure->Compare

Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide can be readily distinguished from its close analog, N,N-dimethyl-p-toluenesulfonamide, primarily by the significant downfield shift of the benzylic protons and carbon in the former. This guide provides a foundational understanding of the expected NMR characteristics of 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide, which is essential for its unambiguous identification and quality control in research and development settings. The principles of spectral interpretation discussed herein are broadly applicable to the characterization of other substituted benzenesulfonamide derivatives.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • SpectraBase. (n.d.). N-methyl-p-toluenesulfonamide. Retrieved February 14, 2026, from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved February 14, 2026, from [Link]

Sources

Alternative reagents to 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide for amine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: High-Performance Alternatives to 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide for Amine Derivatization

Executive Summary

In the landscape of amine derivatization for HPLC and LC-MS analysis, 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide represents a class of alkylating reagents . While capable of introducing a UV-active sulfonamide moiety via nucleophilic substitution (


), this chemistry often suffers from slow kinetics, the requirement for harsh conditions (heating), and the risk of poly-alkylation (over-labeling).

This guide explores superior alternatives that utilize Acylation (Sulfonyl Chlorides) or Carbamylation (Activated Carbamates). These mechanisms offer faster reaction times, stoichiometric control (mono-derivatization), and significantly enhanced detection sensitivities (Fluorescence/MS). The primary alternatives analyzed are Dansyl Chloride (Dns-Cl) , 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) , and 9-Fluorenylmethyl chloroformate (FMOC-Cl) .

The Baseline: Analysis of the Chloromethyl Reagent

To understand the upgrade path, we must first characterize the reagent being replaced.

  • Chemical Identity: 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide.

  • Mechanism: Benzylic Alkylation. The amine attacks the methylene carbon, displacing chloride.

  • Limitations:

    • Poly-alkylation: Primary amines (

      
      ) can react twice to form tertiary amines, splitting the analyte signal into multiple peaks.
      
    • Kinetics: Alkylation of amines by benzyl chlorides is generally slower than acylation, often requiring elevated temperatures (

      
      C) which can degrade labile analytes.
      
    • Detection: The benzene-sulfonamide chromophore has lower quantum yield (fluorescence) compared to the naphthalene-based Dansyl or quinoline-based AQC.

High-Performance Alternatives

Alternative A: Dansyl Chloride (Dns-Cl)

The "Structural Cousin" – Best for broad metabolomics and cost-efficiency.

Dansyl Chloride is the most structurally similar alternative but operates via a sulfonyl chloride mechanism. It replaces the benzene ring with a naphthalene ring, significantly boosting fluorescence.

  • Mechanism: Nucleophilic attack on the Sulfur atom (Sulfonylation).

  • Key Advantage: Forms highly stable sulfonamides. The naphthalene core provides excellent fluorescence (Ex 340 nm / Em 525 nm) and strong ionization for ESI-MS.

  • Best For: Amino acid analysis, biogenic amines, and metabolomics where stability is prioritized over speed.

Alternative B: AQC (AccQ-Tag)

The "Gold Standard" – Best for Quantification and Stability.

AQC is a modern reagent that reacts to form a urea derivative. It is widely considered the most robust reagent for primary and secondary amines in regulated environments (GLP/GMP).

  • Mechanism: Carbamylation. The amine attacks the carbonyl carbon of the activated carbamate.

  • Key Advantage: The resulting urea bond is incredibly stable (weeks at room temperature). The byproduct (N-hydroxysuccinimide) does not interfere with chromatography.

  • Best For: High-throughput QC, complex biological matrices, and quantification requiring high precision.

Alternative C: FMOC-Cl

The "Sensitivity King" – Best for Trace Analysis.[1]

FMOC-Cl is a lipophilic reagent that reacts rapidly with both primary and secondary amines.

  • Mechanism: Acylation (Chloroformate).

  • Key Advantage: Extremely high fluorescence quantum yield. The large fluorenyl group increases retention on C18 columns, separating polar amines from the solvent front.

  • Best For: Trace-level detection (femtomole range) and hydrophobicity modulation.

Comparative Performance Matrix

FeatureChloromethyl Reagent (Baseline)Dansyl Chloride (Dns-Cl)AQC (AccQ-Tag)FMOC-Cl
Reaction Type Alkylation (

)
SulfonylationCarbamylationAcylation
Target

Amines

Amines, Phenols

Amines

Amines
Reaction Speed Slow (Hours, Heat req.)Medium (10-30 min, Heat)Fast (<10 min)Instant (<1 min)
Derivative Stability HighHighVery HighModerate (Hydrolyzes)
Selectivity Poor (Poly-alkylation risk)GoodExcellentGood
Detection (UV/Flu) UV (Low Flu)High FluorescenceHigh FluorescenceVery High Fluorescence
MS Sensitivity ModerateHigh (ESI+)High (ESI+)High (ESI+)

Decision Logic & Mechanisms (Visualized)

The following diagram illustrates the mechanistic shift from the baseline alkylation to the preferred acylation/carbamylation pathways.

G cluster_0 Baseline (Avoid) cluster_1 Recommended Alternatives Analyte Amine Analyte (R-NH2) Reagent_Base Chloromethyl-Sulfonamide (Alkylation) Analyte->Reagent_Base Slow, Heat Reagent_DNS Dansyl Chloride (Sulfonylation) Analyte->Reagent_DNS pH 9.5, 60°C Reagent_AQC AQC (Carbamylation) Analyte->Reagent_AQC pH 8.8, Instant Product_Base Benzylamine Derivative (Risk: Poly-alkylation) Reagent_Base->Product_Base Product_Stable Stable Amide/Urea (High Flu/MS Signal) Reagent_DNS->Product_Stable Sulfonamide Reagent_AQC->Product_Stable Urea

Caption: Comparison of reaction pathways. Note the shift from "messy" alkylation (Red) to controlled acylation/carbamylation (Green).

Experimental Protocols

Protocol A: Dansyl Chloride Derivatization (Standard Method)

Use this if you need a direct sulfonamide analog to your current reagent.

  • Preparation: Prepare a 5 mg/mL solution of Dansyl Chloride in Acetone.

  • Buffer: Prepare 0.1 M Sodium Carbonate buffer (pH 9.5).

  • Reaction:

    • Mix 100 µL of sample (amine) with 100 µL of Carbonate buffer.

    • Add 100 µL of Dansyl Chloride solution.

    • Vortex and incubate at 60°C for 20-40 minutes in a heating block (protected from light).

  • Quenching: Add 50 µL of 2% Ethylamine or Ammonium Hydroxide to consume excess reagent.

  • Analysis: Inject onto HPLC (C18 column). Detect at UV 254 nm or Fluorescence (Ex 340/Em 525).

Protocol B: AQC Derivatization (High Stability Method)

Use this for high-precision quantification.

  • Preparation: Reconstitute AQC powder in Acetonitrile (typically 3 mg/mL).

  • Buffer: Borate buffer (0.2 M, pH 8.8).

  • Reaction:

    • Mix 20 µL of sample with 60 µL of Borate buffer.

    • Add 20 µL of AQC reagent.

    • Vortex immediately. Reaction is instantaneous at room temperature.

    • Optional: Heat at 55°C for 10 minutes to convert any potential side-products (tyrosine mono-derivatives) to stable forms, though often unnecessary for simple amines.

  • Analysis: Inject directly. No quenching required. Detect at UV 254 nm or Fluorescence (Ex 250/Em 395).

References

  • Comparison of Amino Acid Derivatization Reagents. Journal of Chromatography B. (2012). Detailed comparison of Dansyl, FMOC, and novel reagents for LC-ESI-MS.

  • Comparative Study of Amine-Derivatization Methods. Journal of Chromatography A. (2020). Systematic analysis of Dansyl-Cl, OPA, FMOC-Cl, and Dabsyl-Cl for metabolomics.[2]

  • Dansyl Chloride in Mass Spectrometry. Analytical Chemistry. (2009). Demonstration of 1-3 orders of magnitude signal enhancement using Dansylation for metabolomics.

  • AQC (AccQ-Tag) Methodology. Waters Corporation / BenchChem. Protocols and validation data for 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate.

Sources

A Comparative Guide to HPLC Purity Assessment of 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy. The compound 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide, a key intermediate in the synthesis of various pharmaceutical agents, presents unique analytical challenges due to its structural features. Its purity profile directly impacts the quality of the final drug product, making the selection of an appropriate analytical method a critical decision point for researchers and quality control professionals.

This guide provides an in-depth, objective comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide: the industry-standard Reversed-Phase (RP-HPLC) and the alternative Normal-Phase (NP-HPLC). By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip scientists with the necessary insights to select and implement the most suitable method for their specific analytical objectives, ensuring data integrity and regulatory compliance.

Chapter 1: Physicochemical Properties & Analytical Challenges

The molecular structure of 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide—comprising a substituted aromatic ring, a sulfonamide group, and a reactive chloromethyl moiety—governs its chromatographic behavior. The benzene ring and methyl groups impart a degree of hydrophobicity, while the sulfonamide and chloro groups introduce polarity. This amphiphilic nature makes it amenable to analysis by both reversed-phase and normal-phase chromatography.

The primary analytical challenge stems from the benzylic chloride functional group, which is susceptible to nucleophilic substitution, particularly hydrolysis, to form the corresponding alcohol (4-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide). This degradation can potentially occur during sample preparation, storage, or even on the HPLC column if aqueous mobile phases are used. A robust purity method must not only separate the main compound from process-related impurities but also be "stability-indicating," capable of resolving potential degradants.[1]

Chapter 2: Method A - Reversed-Phase HPLC (RP-HPLC): The Industry Workhorse

Reversed-phase HPLC is the most widely adopted chromatographic technique in the pharmaceutical industry due to its robustness, reproducibility, and compatibility with aqueous-organic mobile phases suitable for a wide range of compounds.[2][3]

Principle of Separation

In RP-HPLC, separation is driven by hydrophobic interactions.[4] The stationary phase is non-polar (e.g., silica particles chemically bonded with C18 alkyl chains), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[5][6] Non-polar analytes are more strongly retained by the stationary phase, while polar analytes have a higher affinity for the mobile phase and elute earlier.[6]

Rationale for Method Design
  • Column Selection: A C18 column is the first choice for this analyte.[7] Its long alkyl chains provide strong hydrophobic retention for the benzene ring of the molecule, which is essential for achieving separation from more polar impurities.

  • Mobile Phase: A gradient elution using water and acetonitrile is selected. Acetonitrile is a preferred organic modifier due to its low UV cutoff and viscosity. A gradient is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp, symmetrical peaks within a reasonable analysis time. A small amount of acid, like trifluoroacetic acid (TFA), is often added to suppress the ionization of silanol groups on the column and improve peak shape.

  • Detection: The presence of the benzene ring provides a strong chromophore, making UV detection at a wavelength of approximately 230-240 nm a highly sensitive and suitable choice.

Detailed Experimental Protocol: Method A
  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Autosampler Temperature: 5 °C (to minimize sample degradation).

  • Reagents and Solutions:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 235 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 80
      17.0 80
      17.1 30

      | 20.0 | 30 |

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent to achieve a final concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Chapter 3: Method B - Normal-Phase HPLC (NP-HPLC): A Targeted Alternative

While less common for routine analysis, normal-phase HPLC offers distinct advantages, particularly for separating isomers and for analytes that are sensitive to aqueous environments.[8][9]

Principle of Separation

NP-HPLC operates with a polar stationary phase (e.g., unmodified silica) and a non-polar mobile phase (e.g., hexane, isopropanol).[10] Separation is based on polar interactions (adsorption/desorption). Polar analytes are strongly retained by the polar stationary phase, while non-polar analytes elute more quickly.[8]

Rationale for Method Design
  • Causality for Use: The primary driver for choosing NP-HPLC for this specific analyte is to mitigate the risk of on-column hydrolysis of the reactive chloromethyl group.[11] By using anhydrous organic solvents, the method provides a more accurate intrinsic purity profile, free from method-induced degradation.

  • Column Selection: An unmodified silica column is a classic choice for NP-HPLC, offering strong retention for polar functional groups like the sulfonamide.

  • Mobile Phase: A mobile phase consisting of hexane with isopropanol (IPA) as the polar modifier allows for fine-tuning of analyte retention. IPA is a strong solvent in normal-phase systems and can effectively elute the polar sulfonamide from the silica surface.

  • Detection: UV detection at 235 nm remains effective as the chromophore is unaffected by the change in chromatography mode.

Detailed Experimental Protocol: Method B
  • Chromatographic System:

    • HPLC System: Same as Method A, ensuring the system is properly flushed and dedicated to normal-phase solvents.

    • Column: Inertsil Silica, 4.6 x 250 mm, 5 µm particle size.

    • Column Temperature: 35 °C.

  • Reagents and Solutions:

    • Mobile Phase A: n-Hexane.

    • Mobile Phase B: Isopropanol (IPA).

    • Diluent: Isopropanol.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 235 nm.

    • Isocratic Conditions: 85% Mobile Phase A / 15% Mobile Phase B.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent (Isopropanol).

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Chapter 4: Forced Degradation & Method Specificity

To ensure a purity method is stability-indicating, forced degradation studies are performed as mandated by ICH guidelines.[1][12] These studies intentionally stress the API to generate potential degradation products and prove the method can separate them from the parent peak and from each other.[13]

Forced Degradation Workflow

The API is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Solid state at 105 °C for 48 hours.

  • Photolytic: Solid state, exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/square meter).

Forced_Degradation_Workflow cluster_stress Forced Degradation API API Sample (4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide) Stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (105°C, Solid) API->Thermal Photo Photolytic (ICH Light) API->Photo Analysis HPLC Analysis (Method A & Method B) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Evaluation: - Peak Purity - Mass Balance - Resolution of Degradants Analysis->Data

Caption: Workflow for Forced Degradation Studies.

The primary degradant observed under hydrolytic (acidic and basic) conditions was 4-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide ("Impurity-OH"), confirming the susceptibility of the chloromethyl group. Both HPLC methods were evaluated for their ability to resolve this key degradant.

Chapter 5: Comparative Performance Analysis

The following table summarizes the hypothetical but representative performance data for both methods. The data focuses on the separation of the main peak from a known process impurity (Impurity-A, a less polar starting material) and the primary degradation product (Impurity-OH, a more polar degradant).

ParameterMethod A (RP-HPLC)Method B (NP-HPLC)Commentary
Elution Order 1. Impurity-OH2. API Peak 3. Impurity-A1. Impurity-A2. API Peak 3. Impurity-OHThe elution order is inverted, as expected from the principles of each mode.[5][9]
Retention Time (API) ~9.5 min~7.2 minNP-HPLC method is faster under these isocratic conditions.
Resolution (API / Impurity-OH) 2.84.5NP-HPLC provides superior resolution for the more polar hydroxyl degradant.
Resolution (API / Impurity-A) 3.52.1RP-HPLC shows better separation for the less polar process impurity.
Tailing Factor (API) 1.11.3RP-HPLC provides better peak symmetry for the main compound.
Theoretical Plates (API) >15,000>10,000The C18 column shows higher efficiency in this comparison.
Robustness High. Less sensitive to minor variations in mobile phase composition.Moderate. Highly sensitive to water content in the mobile phase.RP-HPLC is generally considered more robust for routine QC environments.
Solvent Consumption ModerateHigh (requires significant flushing and equilibration)NP-HPLC often involves higher solvent costs and disposal considerations.
Data Interpretation
  • Method A (RP-HPLC) demonstrates excellent efficiency and robustness, making it ideal for routine quality control. It provides adequate separation for all relevant impurities and is based on a widely understood and implemented technology.[2]

  • Method B (NP-HPLC) excels in the separation of the critical polar degradant, Impurity-OH. Its key advantage is the use of a non-aqueous mobile phase, which prevents any potential for method-induced degradation of the analyte.[8][11] This makes it a superior choice for reference material characterization or for investigational studies where the "true" intrinsic purity must be established without ambiguity.

Analytical_Workflow Sample Sample Weighing & Dissolution Prep Dilution & Filtration Sample->Prep Volumetric Flask Inject HPLC Injection Prep->Inject Filtered Sample Sep Chromatographic Separation Inject->Sep Mobile Phase Flow Detect UV Detection (235 nm) Sep->Detect Integ Peak Integration & Area Calculation Detect->Integ Chromatogram Report Purity Calculation (% Area Normalization) Integ->Report

Sources

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Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-N,N-dimethylbenzene-1-sulfonamide

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